10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
Brand Name:
Vulcanchem
CAS No.:
103188-12-1
VCID:
VC20786484
InChI:
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1
SMILES:
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H30O4
Molecular Weight:
334.4 g/mol
10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
CAS No.: 103188-12-1
Cat. No.: VC20786484
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103188-12-1 |
|---|---|
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.4 g/mol |
| Standard InChI | InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
| Standard InChI Key | OBMDDWFJCHGNRL-UHFFFAOYSA-N |
| Isomeric SMILES | CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
| SMILES | CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
| Canonical SMILES | CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator